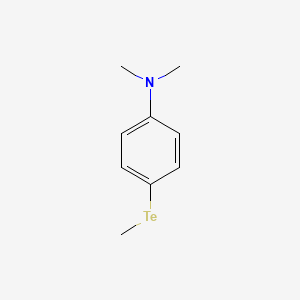
7-(Diethylamino)-N,N-diethyl-3H-phenothiazin-3-iminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-N,N-diethyl-3H-phenothiazin-3-iminium chloride is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with diethylamino groups and an iminium chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-N,N-diethyl-3H-phenothiazin-3-iminium chloride typically involves the reaction of phenothiazine with diethylamine under specific conditions. The process can be summarized as follows:
Starting Materials: Phenothiazine and diethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C).
Catalysts: Acid catalysts like hydrochloric acid are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix phenothiazine and diethylamine under controlled conditions.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-N,N-diethyl-3H-phenothiazin-3-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium chloride moiety to an amine.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Phenothiazines: From substitution reactions.
Scientific Research Applications
7-(Diethylamino)-N,N-diethyl-3H-phenothiazin-3-iminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-N,N-diethyl-3H-phenothiazin-3-iminium chloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to neurotransmission and oxidative stress.
Effects: The compound’s effects include enzyme inhibition, receptor modulation, and antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
7-(Diethylamino)-N,N-diethyl-3H-phenothiazin-3-iminium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
108602-20-6 |
|---|---|
Molecular Formula |
C20H26ClN3S |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C20H26N3S.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MSNQIUOPQJJQNU-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)


![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)




![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)




